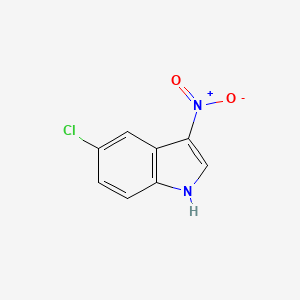

5-Chloro-3-nitro-1H-indole

Descripción general

Descripción

5-Chloro-3-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-nitro-1H-indole typically involves the nitration of 5-chloroindole. One common method includes the reaction of 5-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the indole ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-3-nitro-1H-indole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

Major Products:

Reduction: 5-Chloro-3-amino-1H-indole.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

5-Chloro-3-nitro-1H-indole has been investigated for its potential as an anticancer agent. Research indicates that it acts as an inhibitor of mutant EGFR/BRAF pathways, which are commonly over-activated in various malignancies.

- Experimental Procedures : A series of derivatives were synthesized and tested for antiproliferative activity.

- Outcomes : Compounds demonstrated significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM, indicating strong potential for cancer treatment .

Antitubercular Activity

The compound has shown promise as an antitubercular agent.

- Experimental Procedures : A derivative was synthesized and tested against Mycobacterium tuberculosis.

- Outcomes : The compound exhibited a potent growth inhibitory effect with a minimum inhibitory concentration (MIC) of 0.2 μg/mL .

Antiviral Properties

Indole derivatives, including this compound, have been explored for their antiviral activities.

- Experimental Procedures : Various derivatives were prepared and evaluated for their effectiveness against influenza A and other viruses.

- Outcomes : Some compounds showed inhibitory activity against influenza A with IC50 values indicating strong antiviral potential .

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of indole derivatives.

- Experimental Procedures : Various indole derivatives were synthesized and tested for their anti-inflammatory activity.

- Outcomes : The results indicated significant anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases .

Dye Chemistry Applications

This compound is utilized in the synthesis of dyestuffs.

- Experimental Procedures : The compound was used in conjunction with biocatalysts to synthesize various dyes.

- Outcomes : The synthesis process demonstrated effectiveness, highlighting the compound's utility in dye chemistry .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and attributes of related indole derivatives:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 6-Chloro-5-nitroindole | Chlorine at position six | Different position affects reactivity |

| 5-Bromo-3-nitroindole | Bromine instead of chlorine | Variation in halogen affects biological activity |

| 5-Fluoro-3-nitroindole | Fluorine at position five | Fluorine's electronegativity alters interaction profiles |

| 7-Nitroindole | Nitro group at position seven | Lacks halogen substitution; different biological properties |

| 5-Nitroindole | Nitro group only | Simpler structure; less complex reactivity |

The unique combination of chlorine and nitro groups at specific positions on the indole ring makes this compound particularly interesting for further exploration in medicinal chemistry and agricultural applications. Its ability to undergo diverse chemical transformations while maintaining biological activity sets it apart from related compounds .

Mecanismo De Acción

The mechanism of action of 5-Chloro-3-nitro-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in electrophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt cellular processes and contribute to the compound’s biological activities .

Comparación Con Compuestos Similares

5-Chloro-1H-indole: Lacks the nitro group, resulting in different reactivity and biological properties.

3-Nitro-1H-indole: Lacks the chlorine atom, affecting its chemical behavior and applications.

5-Chloro-3-amino-1H-indole: A reduction product of 5-Chloro-3-nitro-1H-indole with distinct properties.

Uniqueness: this compound is unique due to the presence of both chlorine and nitro groups, which confer specific reactivity and potential for diverse applications. Its dual functional groups allow for a wide range of chemical modifications and biological interactions, making it a valuable compound in research and industry .

Actividad Biológica

5-Chloro-3-nitro-1H-indole is an indole derivative that has garnered significant attention for its potential biological activities, particularly in the fields of oncology, microbiology, and virology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₅ClN₂O₂

- Molecular Weight : 196.59 g/mol

- Structure : Characterized by a chlorine atom at the 5-position and a nitro group at the 3-position of the indole ring.

Anticancer Activity

This compound has shown promising results as an anticancer agent. Research indicates that it serves as an inhibitor of mutant epidermal growth factor receptor (EGFR) and BRAF pathways, which are often overactivated in various malignancies.

Experimental Findings

- Antiproliferative Activity : A series of derivatives were synthesized and tested for their antiproliferative effects. Notably, compounds derived from this compound exhibited significant growth inhibition with GI50 values ranging from 29 nM to 78 nM across different cancer cell lines .

| Compound | GI50 (nM) | Target |

|---|---|---|

| This compound derivative A | 29 | Cancer Cell Line A |

| This compound derivative B | 47 | Cancer Cell Line B |

| This compound derivative C | 78 | Cancer Cell Line C |

Antitubercular Activity

The compound also demonstrates potential as an antitubercular agent.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : The compound showed a potent inhibitory effect against Mycobacterium tuberculosis H37Rv with an MIC value of 0.2 μg/mL .

Antiviral Activity

Research into the antiviral properties of this compound has revealed its potential against various viral infections.

Study on Indole Derivatives

In a study examining the biological activity of indole derivatives, several compounds were synthesized and evaluated for their effects on cancer cells and pathogenic bacteria. The results indicated that modifications at specific positions on the indole ring significantly influenced biological activity .

Antiviral Efficacy Against SARS-CoV-2

A related compound, 3-indoleacetonitrile, was shown to exhibit antiviral activity against SARS-CoV-2 in vitro. While this study does not directly involve this compound, it highlights the potential for indole derivatives in antiviral applications .

Propiedades

IUPAC Name |

5-chloro-3-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)8(4-10-7)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCDVZRHARWGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649904 | |

| Record name | 5-Chloro-3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213542-01-9 | |

| Record name | 5-Chloro-3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.